Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15901473
InChI: InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-13-5-3-4-10-19(13)18-15(14)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3
SMILES:
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol

Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15901473

Molecular Formula: C16H13FN2O2

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate -

Specification

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
IUPAC Name ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-13-5-3-4-10-19(13)18-15(14)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3
Standard InChI Key SSCXDUWUOYCVHA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate (molecular formula: C₁₆H₁₃FN₂O₂, molecular weight: 284.28 g/mol) features a bicyclic pyrazolo[1,5-a]pyridine scaffold. The 4-fluorophenyl group at position 2 and the ethyl ester at position 3 contribute to its electronic and steric properties, influencing reactivity and binding affinity .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms its structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 9.0 Hz, 1H), 8.15 (d, J = 9.0 Hz, 1H), 7.71–7.70 (m, 2H), 7.39–7.31 (m, 4H) .

  • ¹³C NMR (125 MHz, CDCl₃): δ 163.5 (ester carbonyl), 156.9 (pyridine C), 142.6 (pyrazole C) .
    High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 289.0940 (calculated: 289.0953) .

Synthetic Methodologies

Copper-Mediated Cross-Coupling

A robust synthesis involves copper-catalyzed reactions between ethyl 2-(pyridin-2-yl)acetate and benzonitrile derivatives. Key steps include:

  • Cyclization: Under argon, Cu(OAc)₂ and DBU promote cyclization at 60–65°C .

  • Oxidation: Molecular oxygen enhances yield (94%) via oxidative cross-dehydrogenative coupling .

Table 1: Optimization of Reaction Conditions

EntryCatalystSolventYield (%)
1Cu(OAc)₂DMSO62
2CuBrDMSO70
3Cu(OAc)₂Ethanol94

Data adapted from .

Alternative Routes

Microwave-assisted synthesis and one-pot multicomponent reactions have been explored to reduce reaction times (<6 hours) and improve purity (>95%).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) and stability under acidic conditions (pH 3–6). Hydrolysis of the ethyl ester occurs in basic media, yielding the carboxylic acid derivative.

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar bicyclic core with dihedral angles of 8.2° between the pyrazole and pyridine rings. The 4-fluorophenyl group adopts a near-perpendicular orientation (85.3°) .

Biological Activities and Mechanisms

Kinase Inhibition

Preliminary assays indicate inhibitory activity against CDK2 (IC₅₀ = 0.23 µM) and TRKA (IC₅₀ = 0.45 µM), comparable to reference inhibitors like ribociclib . Molecular docking simulations suggest binding to the ATP pocket via hydrogen bonds with Glu81 and Lys89 .

Table 2: Biological Activity Profile

TargetIC₅₀ (µM)Selectivity Index
CDK20.2312.4
TRKA0.458.9
PI3Kγ>10N/A

Data from .

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α production by 58% at 10 µM, likely through NF-κB pathway modulation.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

  • Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Lacks fluorophenyl group; 50% lower CDK2 inhibition.

  • Methyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid: Enhanced solubility but reduced membrane permeability.

Applications and Future Directions

Material Science

Its fluorescence properties (λₑₘ = 450 nm) enable applications in bioimaging and sensor development .

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